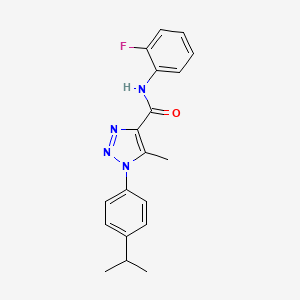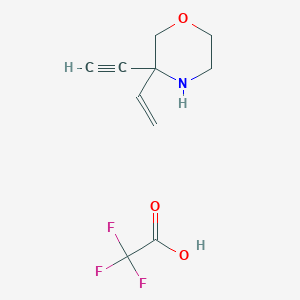![molecular formula C13H12ClNO2S2 B2362712 3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid CAS No. 7177-97-1](/img/no-structure.png)
3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid, also known as CBPT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of thiazolidinones and has been studied extensively for its anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Synthesis and Structural Properties
Research has shown various methods for synthesizing thiazolidinone derivatives and exploring their structural properties. For instance, Kandeel (2000) discusses the synthesis of thiazolidinone compounds and their potential for forming spiro compounds and Schiff's bases through various reactions (Kandeel, 2000). Similarly, Guarda et al. (2003) describe the synthesis of arylidene thiazolidines and benzothiazines, providing insight into their physico-chemical properties (Guarda et al., 2003).
Antimicrobial and Anti-inflammatory Properties
These compounds have been studied for their antimicrobial and anti-inflammatory properties. Frolov et al. (2017) synthesized a series of thiazolidinone derivatives and examined their antimicrobial activity, finding specific compounds with high activity against Staphylococcus aureus (Frolov et al., 2017). Santos et al. (2005) evaluated the anti-inflammatory activity of synthesized thiazolidines, highlighting their pharmacological significance (Santos et al., 2005).
Antileukemic and Antifungal Activities
Research into the antileukemic and antifungal activities of these compounds is also notable. Kryshchyshyn et al. (2020) synthesized pyrrolidinedione-thiazolidinone hybrids and found that one compound in particular showed promising antiproliferative action against certain leukemia cell lines (Kryshchyshyn et al., 2020). Makwane et al. (2018) synthesized a new series of thiazolidinone derivatives and evaluated their antimicrobial activity against various bacteria and fungi, finding significant activity in some cases (Makwane et al., 2018).
Antidiabetic Agents
Some studies have explored the potential of these compounds as antidiabetic agents. Sohda et al. (1982) synthesized compounds with a thiazolidinedione ring, evaluating their hypoglycemic and hypolipidemic activities, and identifying compounds with significant activities (Sohda et al., 1982).
Properties
| 7177-97-1 | |
Molecular Formula |
C13H12ClNO2S2 |
Molecular Weight |
313.81 |
IUPAC Name |
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C13H12ClNO2S2/c14-10-3-1-9(2-4-10)7-11-13(18)15(8-19-11)6-5-12(16)17/h1-4,7H,5-6,8H2,(H,16,17)/b11-7- |
InChI Key |
UOOGKQXGYFYURT-XFFZJAGNSA-N |
SMILES |
C1N(C(=S)C(=CC2=CC=C(C=C2)Cl)S1)CCC(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B2362630.png)
![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)
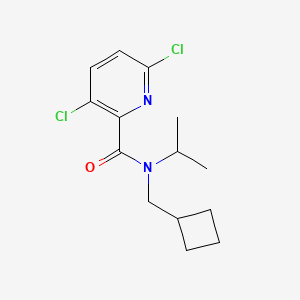
![2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2362634.png)

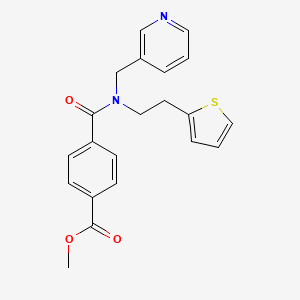
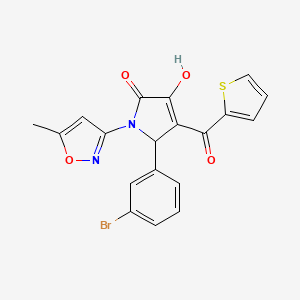
![(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid](/img/structure/B2362642.png)

![2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2362649.png)
